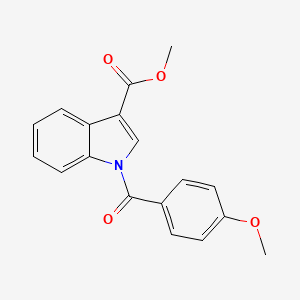![molecular formula C19H17NO4 B2871706 N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide CAS No. 1396766-21-4](/img/structure/B2871706.png)
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide is a compound that belongs to the class of organic compounds known as benzamides. This compound features a furan ring, a hydroxyethyl group, and a phenoxybenzamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via the reaction of the furan ring with ethylene oxide under basic conditions.
Formation of the Phenoxybenzamide Moiety: The phenoxybenzamide moiety can be synthesized by reacting 2-phenoxybenzoic acid with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives of the furan ring.
Substitution: The phenoxybenzamide moiety can undergo substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives such as furanones.
Reduction: Reduced derivatives of the furan ring.
Substitution: Substituted phenoxybenzamide derivatives.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxybenzamide: Similar structure but with the furan ring at a different position.
N-[2-(thiophen-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[2-(pyridin-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide is unique due to the specific positioning of the furan ring and the presence of the hydroxyethyl group, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17(14-10-11-23-13-14)12-20-19(22)16-8-4-5-9-18(16)24-15-6-2-1-3-7-15/h1-11,13,17,21H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQWBTRFOMBQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-ENAMIDE](/img/structure/B2871623.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2871624.png)


![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2871633.png)
![N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2871635.png)



![bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid](/img/structure/B2871640.png)
![N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2871641.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2871645.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylbenzamide;dihydrochloride](/img/structure/B2871646.png)
